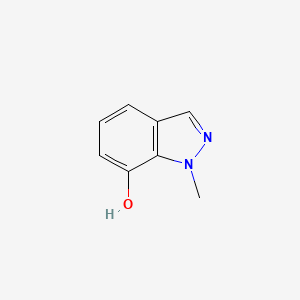

1-Methyl-1H-indazol-7-ol

CAS No.: 705927-35-1

Cat. No.: VC2269598

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 705927-35-1 |

|---|---|

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 1-methylindazol-7-ol |

| Standard InChI | InChI=1S/C8H8N2O/c1-10-8-6(5-9-10)3-2-4-7(8)11/h2-5,11H,1H3 |

| Standard InChI Key | ZSRWUUAXXXQENT-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=CC=C2O)C=N1 |

| Canonical SMILES | CN1C2=C(C=CC=C2O)C=N1 |

Introduction

Chemical Structure and Fundamental Properties

1-Methyl-1H-indazol-7-ol belongs to the indazole family of heterocyclic aromatic organic compounds. Its structure is characterized by a fused benzene and pyrazole ring system with a methyl group at position 1 and a hydroxyl group at position 7. This structural configuration contributes significantly to its biological activities and medicinal potential.

Basic Chemical Information

The compound features the molecular formula C8H8N2O with a molecular weight of approximately 148.16 g/mol. The presence of both the indazole scaffold and the hydroxyl group creates a versatile structural platform for various biological interactions and chemical modifications.

Structural Identifiers and Nomenclature

Table 1 below summarizes the key structural identifiers and nomenclature information:

| Property | Value |

|---|---|

| IUPAC Name | 1-methylindazol-7-ol |

| CAS Registry Number | 705927-35-1 |

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| InChI | InChI=1S/C8H8N2O/c1-10-8-6(5-9-10)3-2-4-7(8)11/h2-5,11H,1H3 |

| InChI Key | ZSRWUUAXXXQENT-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=CC=C2O)C=N1 |

Physical Properties

The compound exhibits physicochemical characteristics that influence its biological behavior and potential applications in drug development. The hydroxyl group at position 7 enhances its potential for hydrogen bonding, while the indazole core confers specific spatial and electronic properties crucial for biological target interactions.

Mechanism of Action and Biochemical Interactions

Understanding the mechanisms through which 1-Methyl-1H-indazol-7-ol interacts with biological systems provides crucial insights into its potential therapeutic applications and further development possibilities.

Target Interactions

1-Methyl-1H-indazol-7-ol, as an indazole derivative, demonstrates interactions with various biological targets. Research suggests its ability to interact with specific enzymes and proteins, including cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This interaction forms the basis for some of its observed biological activities.

Cellular and Molecular Effects

At the cellular level, this compound has demonstrated the ability to modulate cell signaling pathways and influence gene expression. In cancer cells, it has been found to inhibit cell proliferation and induce apoptosis through affecting the PI3K/Akt signaling pathway. This mechanism represents a significant area of interest for its potential anticancer applications.

Pharmacokinetic Considerations

The biochemical profile of 1-Methyl-1H-indazol-7-ol and related indazole derivatives suggests favorable pharmacokinetic characteristics. Some indazole analogs have demonstrated improved pharmacokinetic profiles with good bioavailability and half-lives. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions before elimination.

Comparison with Related Indazole Compounds

Understanding the relationship between 1-Methyl-1H-indazol-7-ol and structurally similar compounds provides valuable context for its unique properties and activities.

Structural Relatives and Analogs

1-Methyl-1H-indazol-7-ol shares structural similarities with other indazole derivatives, including 1-Methyl-1H-indazole-4-acetic acid, 1-Methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxyacetic acid, and 2-(1-Methyl-1H-indazol-4-yl) propanoic acid. While these compounds share the core indazole scaffold, variations in functional groups and substitution patterns result in distinct biological activities.

7-Substituted Indazoles

7-substituted indazoles, including 1-Methyl-1H-indazol-7-ol, have gained particular attention due to their known inhibitory effects, especially as potent cell cycle inhibitors . This positional substitution appears to confer specific biological properties that distinguish them from indazoles substituted at other positions.

Biological Activity Comparison

Table 2: Comparison of Biological Activities Among Related Indazole Compounds

| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 1-Methyl-1H-indazol-7-ol | Inhibits cancer cell proliferation; induces apoptosis | Inhibits inflammatory mediators including PGE2, TNF-α | Shows activity against fungal strains |

| Indazole (parent compound) | Variable depending on substitution | Demonstrated in various derivatives | Moderate activity |

| 7-substituted indazoles | Often exhibit cell cycle inhibition | Variable | Variable |

Preparation Methods and Chemical Synthesis

The synthesis and chemical reactivity of 1-Methyl-1H-indazol-7-ol represent important aspects for its production and potential modifications for structure-activity relationship studies.

Synthetic Approaches

The synthesis of 1-Methyl-1H-indazol-7-ol can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material.

Chemical Reactions and Reactivity

1-Methyl-1H-indazol-7-ol undergoes several types of chemical reactions that influence its utility in medicinal chemistry:

-

Oxidation reactions using reagents such as potassium permanganate or chromium trioxide

-

Reduction reactions using hydrogen gas with palladium catalysts

-

Electrophilic substitution reactions including halogenation, nitration, and sulfonation

These reactions yield various substituted derivatives that can exhibit different biological activities, providing opportunities for developing structurally diverse compounds with enhanced therapeutic properties.

Current Research Trends and Scientific Applications

1-Methyl-1H-indazol-7-ol continues to attract scientific interest due to its diverse biological activities and potential applications in drug development and medicinal chemistry.

Drug Development Applications

The unique structural features of this compound make it a valuable scaffold for drug development. Its derivatives are being investigated for potential therapeutic applications across various diseases, including cancer and infectious diseases. The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities.

Structure-Activity Relationship Studies

Research on 1-Methyl-1H-indazol-7-ol has contributed to understanding structure-activity relationships within the indazole family. Such studies provide insights into how structural modifications affect biological activity, guiding the design of more potent and selective compounds for specific therapeutic targets.

Pharmacological Research Focus

Due to its diverse biological activities, this compound is utilized in pharmacological studies aimed at understanding its effects on different biological systems. This includes exploring its potential as a lead compound in designing new drugs targeting specific pathways involved in disease processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume